molecular formula C13H17N3O2 B15497165 tert-butyl 3-aMino-6-Methyl-1H-indazole-1-carboxylate

tert-butyl 3-aMino-6-Methyl-1H-indazole-1-carboxylate

Cat. No.: B15497165
M. Wt: 247.29 g/mol
InChI Key: TZZUJGNPAAISRL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6-methyl-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 3, a methyl group at position 6, and a tert-butyl carbamate protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The tert-butyl group enhances solubility in organic solvents and stabilizes the molecule during synthetic steps, while the amino group provides a reactive site for further functionalization .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3-amino-6-methylindazole-1-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-8-5-6-9-10(7-8)16(15-11(9)14)12(17)18-13(2,3)4/h5-7H,1-4H3,(H2,14,15)

InChI Key

TZZUJGNPAAISRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2C(=O)OC(C)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The indazole scaffold allows for diverse substitutions at positions 3 and 6, which significantly influence electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Predicted pKa Boiling Point (°C)
tert-Butyl 3-amino-6-methyl-1H-indazole-1-carboxylate 3-NH₂, 6-CH₃ C₁₃H₁₇N₃O₂ 247.29 ~0.2 (est.) ~420 (est.)
tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate 3-NH₂, 6-Cl C₁₂H₁₄ClN₃O₂ 267.71 0.14 424.9
tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate 3-I, 6-CN C₁₃H₁₂IN₃O₂ 369.16 N/A N/A
tert-Butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate 3-N(Boc)₂, 5-BrCH₂, 6-F C₂₃H₃₁BrFN₃O₆ 544.41 N/A N/A
Key Observations:

Substituent Electronic Effects: The 6-methyl group in the target compound is electron-donating, enhancing ring stability against electrophilic attack compared to electron-withdrawing groups like 6-cyano or 6-chloro . 3-Amino groups in all analogs enable nucleophilic reactivity, facilitating coupling reactions (e.g., amide formation).

The iodo substituent in contributes to high molecular weight (369.16 g/mol) and may influence crystallographic properties, as heavy atoms enhance X-ray diffraction contrast .

Physicochemical Properties :

  • The 6-chloro analog exhibits a higher boiling point (424.9°C) than the methyl derivative, likely due to stronger intermolecular dipole interactions.
  • Predicted pKa values (~0.1–0.2) suggest weakly acidic behavior, consistent with protonation at the indazole NH site under acidic conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-amino-6-methyl-1H-indazole-1-carboxylate, and what methodologies ensure regioselectivity?

  • Answer : The synthesis typically involves multi-step protocols starting with the formation of the indazole core. A common approach includes:

Indazole Core Formation : Utilizing cyclization reactions, such as the Fischer indole synthesis, to construct the bicyclic structure.

Functionalization : Introducing the amino and methyl groups at positions 3 and 6, respectively, via electrophilic substitution or palladium-catalyzed coupling.

Protection : The tert-butyl carbamate group is introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or pyridine) to protect the amino group .

  • Regioselectivity : Directed ortho-metalation or protecting-group strategies (e.g., temporary silyl ethers) ensure precise substitution patterns. Solvent polarity and temperature control during cyclization further minimize side products .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and Boc-group integrity.
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification.
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve ambiguities in amino-group orientation or hydrogen-bonding networks .
  • FT-IR : Identification of carbamate C=O stretches (~1680–1720 cm1^{-1}) and NH2_2 vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Answer : Contradictions often arise from disordered solvent molecules or dynamic hydrogen-bonding networks. Strategies include:

High-Resolution Data Collection : Use synchrotron radiation to improve data quality.

Hydrogen-Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., N–H···O/N motifs) and identify dominant packing motifs .

Refinement Software : SHELXL refinement with restraints for disordered tert-butyl groups or anisotropic displacement parameters .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

  • Answer : Key optimizations:

  • Inert Atmosphere : Schlenk techniques to prevent oxidation of sensitive intermediates (e.g., free amines) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for efficient C–N coupling.
  • Workflow Design : Telescoped reactions (e.g., one-pot Boc protection and methylation) reduce purification steps.
  • Chromatography Alternatives : Recrystallization in hexane/ethyl acetate mixtures improves scalability .

Q. How do structural modifications (e.g., methyl vs. bromo substituents) impact the biological activity of this compound?

  • Answer : Case studies on analogs (e.g., tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate) reveal:

  • Methyl Groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeting agents.
  • Halogen Substituents : Increase binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
  • Amino Group : Facilitates hydrogen bonding with biological targets (e.g., serine proteases) .
    • Methodological Validation : Use molecular docking (AutoDock Vina) and SPR (surface plasmon resonance) to quantify binding kinetics .

Q. How can researchers address discrepancies in biological assay results across different studies?

  • Answer : Discrepancies may stem from assay conditions or compound stability. Mitigation steps:

Stability Testing : HPLC monitoring of compound degradation in DMSO or cell media.

Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs.

Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed activity .

Methodological Frameworks

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

  • Answer :

  • DFT Calculations : Gaussian or ORCA software to model transition states (e.g., for SNAr reactions at the 6-methyl position).
  • Retrosynthetic Analysis : Synthia or Reaxys to propose feasible routes.
  • pKa Prediction : ChemAxon or ACD/Labs to assess amino-group nucleophilicity under varying pH .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Answer :

Core Modifications : Synthesize analogs with varied substituents (e.g., 6-fluoro, 3-nitro).

Biological Profiling : Test against a panel of targets (e.g., kinases, GPCRs) using high-throughput screening.

Data Analysis : Principal component analysis (PCA) to correlate structural features with activity clusters .

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